![molecular formula C8H3FN2O4 B1341548 5-fluoro-7-nitro-1H-indole-2,3-dione CAS No. 954571-39-2](/img/structure/B1341548.png)
5-fluoro-7-nitro-1H-indole-2,3-dione
Overview
Description
“5-fluoro-7-nitro-1H-indole-2,3-dione” is a chemical compound with the CAS Number: 954571-39-2 . It has a linear formula of C8H3FN2O4 . The compound is a yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI Code for “5-fluoro-7-nitro-1H-indole-2,3-dione” is 1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
“5-fluoro-7-nitro-1H-indole-2,3-dione” is a yellow solid . It has a molecular weight of 210.12 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Chemical Research
“5-fluoro-7-nitro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C8H3FN2O4 . It is used in chemical research, particularly in the synthesis of other complex compounds .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Biological Potential of Indole Derivatives
Indole derivatives, such as “5-fluoro-7-nitro-1H-indole-2,3-dione”, have been studied for their biological potential . For example, some indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Pharmaceutical Applications
The compound belongs to a class of indole compounds that exhibit strong biological and pharmacological activity . Many natural or synthetic drugs and fine chemicals contain 7-halogenated indole structures, indicating a broad application prospect .
Future Directions
Indole derivatives, such as “5-fluoro-7-nitro-1H-indole-2,3-dione”, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Future research could focus on synthesizing various scaffolds of indole derivatives and screening them for different pharmacological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
5-fluoro-7-nitro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLCTOGPSHGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-7-nitro-1H-indole-2,3-dione | |
CAS RN |
954571-39-2 | |
Record name | 5-fluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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